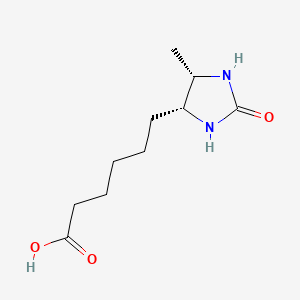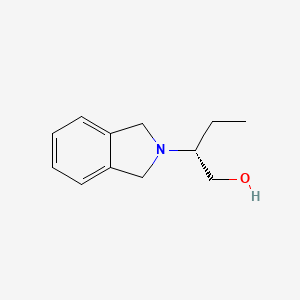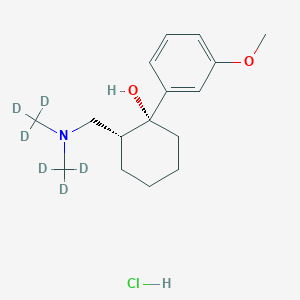
L-Cystine-13C6,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cystine-13C6,15N2 is a labeled form of L-Cystine . L-Cystine is a non-essential amino acid that is used as an antioxidant, protecting tissues against radiation and pollution . It finds application in protein synthesis and is required for the utilization of vitamin B6 . It is also useful in healing burns and wounds .
Synthesis Analysis
L-Cystine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It is typically synthesized in the human body when there is sufficient methionine available .Molecular Structure Analysis
The molecular formula of L-Cystine-13C6,15N2 is [SCH2CH (*NH2)*COOH]2 . The CAS Number for the labeled form is 1252803-65-8 and for the unlabeled form is 56-89-3 .Chemical Reactions Analysis
L-Cystine exhibits antioxidant properties and participates in redox reactions . It is involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .Physical And Chemical Properties Analysis
The molecular weight of L-Cystine-13C6,15N2 is 248.24 . It is stored at room temperature away from light and moisture .Applications De Recherche Scientifique
Clinical Research
Field
Clinical Research & Diagnostics
Methods
High-resolution accurate mass (HRAM) liquid chromatography-mass spectrometry (LC/MS) is employed. This method offers great selectivity and mass accuracy, using an Agilent 6530 Accurate-Mass Q-TOF LC/MS system connected to an Agilent 1290 Infinity LC System .
Results
The method demonstrated excellent sensitivity, linearity, dynamic range, precision, accuracy, and reproducibility. It was comparable to multiple reaction monitoring (MRM) methods traditionally used for cystine quantitation in WBCs .
Metabolic Research
Field
Metabolic Engineering & Microbiology
Methods
Metabolic control analysis (MCA), metabolomics, and thermodynamic flux analysis (TFA) are used to identify engineering targets for enhancing production yields.
Results
By overexpressing L-cysteine synthases, a significant improvement in L-cysteine productivity and yield was achieved, increasing the yield on glucose by more than 85% to 9.2% (w/w) .
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1252803-65-8 |
|---|---|
Nom du produit |
L-Cystine-13C6,15N2 |
Formule moléculaire |
¹³C₆H₁₂¹⁵N₂O₄S₂ |
Poids moléculaire |
248.24 |
Synonymes |
(-)-Cystine-13C6,15N2; 3,3’-Dithiobis(2-aminopropanoic Acid)-13C6,15N2; Bis(β-amino-β-carboxyethyl)-13C6,15N2 Disulfide; Cystine Αcid-13C6,15N2; Dicysteine-13C6,15N2; 3,3’-Dithiobis-L-alanine-13C6,15N2; L-Cysteine-13C6,15N2 Disulfide; L-Cystin-13C6,1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



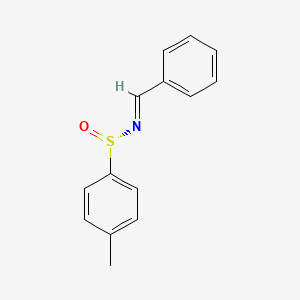
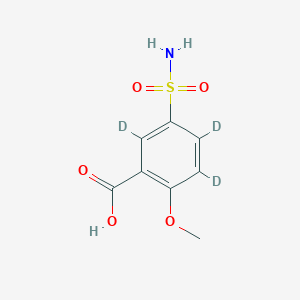
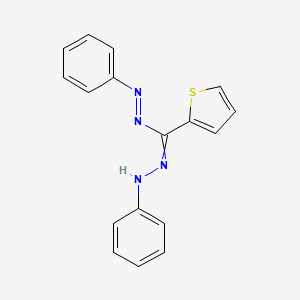
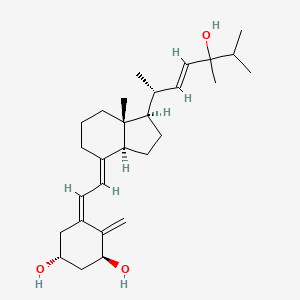
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)
